molecular formula C23H28N2O4 B339955 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide

Cat. No.: B339955
M. Wt: 396.5 g/mol
InChI Key: RWJJYGOJZYGABX-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hexahydro-isoindole ring, a cyclohexane carboxylic acid moiety, and an ethoxy-phenyl amide group.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C23H28N2O4/c1-2-29-18-13-9-16(10-14-18)24-21(26)15-7-11-17(12-8-15)25-22(27)19-5-3-4-6-20(19)23(25)28/h3-4,9-10,13-15,17,19-20H,2,5-8,11-12H2,1H3,(H,24,26)

InChI Key

RWJJYGOJZYGABX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4CC=CCC4C3=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4CC=CCC4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hexahydro-isoindole ring: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the cyclohexane carboxylic acid moiety: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the ethoxy-phenyl amide group: This can be accomplished through an amide coupling reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling processes.

    Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-cyclohexanecarboxylic acid (4-methoxy-phenyl)-amide
  • 4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-cyclohexanecarboxylic acid (4-chloro-phenyl)-amide
  • 4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-cyclohexanecarboxylic acid (4-fluoro-phenyl)-amide

Uniqueness

The uniqueness of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)cyclohexanecarboxamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds.

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